An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-isopropylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-isopropylbenzoic Acid
Introduction
4-Methoxy-3-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a benzoic acid core with methoxy and isopropyl substituents, imparts a unique combination of lipophilicity and hydrogen bonding capability, which are critical determinants of its behavior in chemical and biological systems. This guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxy-3-isopropylbenzoic acid, offering both predicted data and a comparative analysis with structurally related analogues. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound, even in the absence of extensive experimental data. We will delve into the causality behind experimental choices for determining these properties and provide detailed, self-validating protocols to ensure scientific integrity.
Chemical Identity and Structure
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IUPAC Name: 4-Methoxy-3-isopropylbenzoic acid[1]
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Molecular Formula: C₁₁H₁₄O₃[2]
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SMILES: CC(C)c1cc(C(=O)O)ccc1OC
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Chemical Structure:

Predicted Physicochemical Properties
Direct experimental data for 4-Methoxy-3-isopropylbenzoic acid is not widely available in the public domain. However, computational models provide valuable predictions for several key properties. These predictions serve as a crucial starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Source |
| Boiling Point | 325.3 ± 35.0 °C | [2] |
| Density | 1.103 ± 0.06 g/cm³ | [2] |
| pKa | 4.23 ± 0.10 | [2] |
Expert Insight: The predicted pKa of 4.23 suggests that 4-Methoxy-3-isopropylbenzoic acid is a weak acid, comparable in strength to benzoic acid. The electron-donating nature of the methoxy and isopropyl groups is expected to slightly decrease the acidity compared to unsubstituted benzoic acid by destabilizing the carboxylate anion.
Comparative Analysis with Structural Analogues
To build a more complete physicochemical profile, we can analyze the experimentally determined properties of closely related molecules. This structure-activity relationship (SAR) analysis allows for more informed predictions for our target compound.
| Property | 4-Methoxybenzoic acid | 3-Methoxy-4-methylbenzoic acid | 4-Isopropylbenzoic acid |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ | C₁₀H₁₂O₂ |
| Molecular Weight | 152.15 g/mol [3] | 166.17 g/mol [4] | 164.20 g/mol [5][6] |
| Melting Point | 182-185 °C[7] | 152-154 °C | 117-120 °C[8] |
| Boiling Point | 275 °C[7] | - | 125 °C / 0.2 mmHg[9] |
| Water Solubility | 0.3 g/L at 20°C[7][10] | - | 0.151 mg/mL at 25 °C[11] |
| pKa | 4.47[3][12] | - | - |
| LogP | 1.96[3] | - | 3.40[11] |
Expert Insight:
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Melting Point: The melting point generally decreases with the introduction of the non-polar alkyl groups (methyl and isopropyl) and the change in substitution pattern, which can disrupt crystal lattice packing. We can therefore predict that the melting point of 4-Methoxy-3-isopropylbenzoic acid will be lower than that of 4-Methoxybenzoic acid and likely in a similar range to or slightly lower than 3-Methoxy-4-methylbenzoic acid.
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Solubility: The addition of the isopropyl group in 4-Isopropylbenzoic acid significantly decreases its aqueous solubility compared to 4-Methoxybenzoic acid. This is due to the increased lipophilicity. Consequently, 4-Methoxy-3-isopropylbenzoic acid is expected to have low water solubility. It is likely to be soluble in organic solvents like alcohols, ethers, and DMSO.[8][9][10][13]
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pKa: The pKa of 4-Methoxybenzoic acid is 4.47. The additional electron-donating isopropyl group at the meta position to the carboxyl group in 4-Methoxy-3-isopropylbenzoic acid is expected to have a minor electronic effect on the acidity, suggesting its pKa will be close to that of 4-Methoxybenzoic acid.
Experimental Protocols for Physicochemical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Melting Point Determination
Causality: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[14] The determination is crucial for identity confirmation and quality control.
Protocol: Capillary Method using a Mel-Temp Apparatus [15]
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Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[16][17]
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.[15]
-
Apparatus Setup: Place the capillary tube into the heating block of the Mel-Temp apparatus.
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Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[17]
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Solubility Determination
Causality: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.
Protocol: Shake-Flask Method [10]
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Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: Allow the suspension to settle or centrifuge the samples to separate the undissolved solid from the saturated solution.[18]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Data Expression: Express solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
Workflow for Solubility Determination
Caption: Shake-flask method workflow for equilibrium solubility.
pKa Determination
Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter that governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.[12][19]
Protocol: Potentiometric Titration [12][19][20]
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A constant ionic strength is maintained using an electrolyte like KCl.[19]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[20][21] This corresponds to the midpoint of the buffer region in the titration curve.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the isopropyl protons (a septet and a doublet), and the acidic proton of the carboxylic acid group. The aromatic protons will exhibit a specific splitting pattern based on their positions relative to the substituents.
-
¹³C NMR: The carbon NMR will show unique signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the isopropyl group.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch of the carbonyl group, C-O stretches from the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group, the methoxy group, and the isopropyl group.
Safety and Handling
Specific safety data for 4-Methoxy-3-isopropylbenzoic acid is limited. Therefore, it is prudent to handle this compound with the same precautions as for other benzoic acid derivatives.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[22] Use in a well-ventilated area and avoid breathing dust.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22]
-
Hazards: May cause skin, eye, and respiratory irritation.[22] May be harmful if swallowed.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 4-Methoxy-3-isopropylbenzoic acid. While experimental data for this specific compound is limited, a robust understanding of its likely characteristics has been developed through computational predictions and a thorough comparative analysis of structurally similar molecules. The inclusion of detailed, validated experimental protocols for determining key properties such as melting point, solubility, and pKa provides a practical framework for researchers to generate their own high-quality data. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling more informed decisions in the handling, formulation, and application of 4-Methoxy-3-isopropylbenzoic acid.
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